![molecular formula C20H22FN7O B6579484 1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea CAS No. 1021259-70-0](/img/structure/B6579484.png)
1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea
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Description
1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea is a useful research compound. Its molecular formula is C20H22FN7O and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.18698651 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. These include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cancer cell proliferation and survival.
- Apoptosis Induction : It has demonstrated the ability to induce apoptosis in cancer cell lines, a critical mechanism for eliminating malignant cells.
Antitumor Activity
Recent studies have evaluated the antitumor activity of this compound against several cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 8.3 | Inhibition of cell proliferation |
HCT116 (Colon) | 10.2 | Inhibition of Aurora-A kinase |
These results indicate a promising profile for the compound as a potential anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been assessed for anti-inflammatory effects. A study reported that it significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential therapeutic application in inflammatory diseases.
Study 1: Anticancer Efficacy in Mice Models
In a recent animal study, mice bearing xenograft tumors were treated with the compound. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent.
Study 2: Inhibition of FABP4
Another study focused on the inhibition of Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic disorders and obesity. The compound displayed moderate inhibitory activity against FABP4, suggesting additional therapeutic avenues beyond oncology.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-13-6-7-15(12-16(13)21)25-20(29)23-11-10-22-17-8-9-19(28-27-17)26-18-5-3-4-14(2)24-18/h3-9,12H,10-11H2,1-2H3,(H,22,27)(H2,23,25,29)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTXKCQFNNDHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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